SR 19881

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

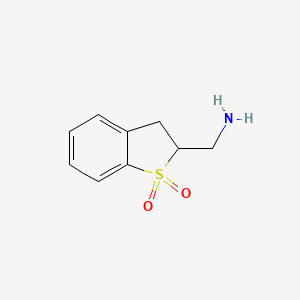

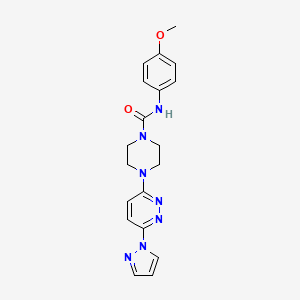

SR 19881 is a potent dual agonist of estrogen-related receptor gamma and estrogen-related receptor beta. It has been identified as a full agonist with an effective concentration (EC50) value of 0.39 micromolar in a binding assay and 4.7 micromolar in a cell-based assay for estrogen-related receptor gamma, and an EC50 value of 0.63 micromolar for estrogen-related receptor beta .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SR 19881 involves the preparation of N-[2-[4-(diethylamino)phenyl]ethyl]-4-hydroxybenzamide. The synthetic route typically includes the following steps:

Formation of the amide bond: This is achieved by reacting 4-hydroxybenzoic acid with 2-(4-(diethylamino)phenyl)ethylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Purification: The crude product is purified using column chromatography to obtain the desired compound with high purity

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

SR 19881 undergoes several types of chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The amide group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

SR 19881 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the function of estrogen-related receptors.

Biology: Employed in cell-based assays to investigate the role of estrogen-related receptors in cellular processes.

Medicine: Potential therapeutic applications in diseases related to estrogen-related receptor dysfunction, such as metabolic disorders and certain cancers.

Industry: Utilized in the development of new drugs targeting estrogen-related receptors .

Mechanism of Action

SR 19881 exerts its effects by binding to the ligand-binding domain of estrogen-related receptor gamma and estrogen-related receptor beta. This binding induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. The activated receptors then regulate the expression of target genes involved in various cellular processes, including metabolism, cell proliferation, and differentiation .

Comparison with Similar Compounds

Similar Compounds

GSK4716: Another agonist of estrogen-related receptor gamma with similar binding affinity.

DY131: A selective agonist of estrogen-related receptor beta.

XCT790: An inverse agonist of estrogen-related receptor alpha

Uniqueness

SR 19881 is unique due to its dual agonist activity on both estrogen-related receptor gamma and estrogen-related receptor beta, making it a valuable tool for studying the combined effects of these receptors. Its high potency and selectivity further enhance its utility in scientific research .

Properties

IUPAC Name |

N-[2-[4-(diethylamino)phenyl]ethyl]-4-hydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-3-21(4-2)17-9-5-15(6-10-17)13-14-20-19(23)16-7-11-18(22)12-8-16/h5-12,22H,3-4,13-14H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECNZUWIKCKMJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxyacetamide](/img/structure/B2936431.png)

![1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2936433.png)

![4-[(2-methoxyethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2936437.png)

![(1R,3R)-3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine;hydrochloride](/img/structure/B2936442.png)

![4-[(4-Nitro-1H-pyrazol-1-yl)acetyl]morpholine](/img/structure/B2936444.png)

![3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2936446.png)

![2-amino-4-(2-chlorophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2936450.png)